molecular formula C9H17NO6 B014336 Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 6082-04-8

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No. B014336
CAS RN: 6082-04-8
M. Wt: 235.23 g/mol
InChI Key: ZEVOCXOZYFLVKN-OKNNCHMLSA-N
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Description

Synthesis Analysis

The synthesis of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside involves several steps, starting from glucose or glucosamine derivatives. A common approach is the protection of glucose, followed by the introduction of an acetamido group and a methyl glycoside formation. For instance, the synthesis of 2-acetamido-2-deoxy-5-thio-D-glucopyranose, a related compound, involves multiple steps including benzoylation, deisopropylidenation, selective benzoylation and mesylation, and finally, conversion into the thio compound through thiourea treatment (Hasegawa et al., 1978).

Molecular Structure Analysis

The molecular structure of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has been studied using techniques like X-ray crystallography. The compound exhibits a distorted chair conformation with significant ring distortion, which can vary depending on the substitution pattern and the crystalline state (Xiaosong Hu et al., 2011).

Chemical Reactions and Properties

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside participates in various chemical reactions typical of glycosides and acetamido sugars. These include glycosylation reactions to form oligosaccharides, protective group manipulations, and reactions involving the acetamido group. The synthesis of complex oligosaccharides, for example, utilizes methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside derivatives as key intermediates (Durette & Meitzner, 1981).

Scientific Research Applications

  • Therapeutic Applications : The selective pivaloylation of 2-acetamido-2-deoxy sugars, including their methyl glycosides, is used to create new compounds with potential therapeutic applications (Ljevakovic, Tomić, & Tomašić, 1988).

  • Drug Development : New oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside and amino acid or peptide esters have been synthesized, offering new drug targets and a novel approach for the synthesis of oxamide derivatives (Temeriusz, Rowińska, Paradowska, & Wawer, 2003).

  • Phosphoric Ester Linkage Study : Phosphorylation of methyl 2-acetamido-3-O-allyl-2-deoxy-4-O-methyl--D-glucopyranoside provides insights into the phosphoric ester linkage in the Micrococcus lysodeikticus cell-wall (Warren, Nasir-ud-din, & Jeanloz, 1978).

  • Organic Synthesis Applications : The synthesis of individual methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside has significant applications in organic synthesis (Evtushenko, Plisova, & Ovodov, 1987).

  • Enzyme-Inhibitor Binding Studies : The study of the methyl 2-acetamido-6-O-(N-methyl-isonicotinylium)-2-deoxy-alpha-D-glucopyranoside ion reveals insights into analogous binding modes for inhibitors and enzymes, specifically with lysozyme (Verhoeven & Schwyzer, 1972).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVOCXOZYFLVKN-OKNNCHMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside

CAS RN

6082-04-8
Record name Methyl-2-acetamido-2-deoxy-D-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Kovac, KJ Edgar - The Journal of Organic Chemistry, 1992 - ACS Publications
Methyl 0-(2, 3, 4-tri-0-benzoyl-aL-rhamnopyranosyl)-(l-* 3)-2, 4-di-0-benzoyl-«-L-rhamnopyranoeide, obtained by silver trifluoromethanesulfonate-mediated condensation of methyl 2, 4-…
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk
R ANDERSSON, I GOUDA, O LARM, B LINDBERG - 1982 - pascal-francis.inist.fr
Keyword (fr) OXYDATION BROME! ENT AMINOGLYCOSIDE ALDOCETOSE SPECTRE RMN STEREOISOMERE D-XYLO GLUCOPYRANOSIDE (ACETAMIDO-2 DESOXY-2 O-…
Number of citations: 2 pascal-francis.inist.fr
I Gouda - 1993 - elibrary.ru
… Oxidation of methyl 2-acetamido-2-deoxy-$\alpha$-D-glucopyranoside by the same method yielded the 4-ulose. The 4-ulose and its O-methyloxime were reduced to methyl 2-acetamido…
Number of citations: 4 elibrary.ru
TV Malyarenko, NV Ivanchina, OS Malyarenko… - Molecules, 2018 - mdpi.com
Two new polyhydroxysteroidal glycosides, anthenosides A 1 (1) and A 2 (2), and one previously known steroidal glycoside anthenoside A (3) were isolated from extract of the tropical …
Number of citations: 10 0-www-mdpi-com.brum.beds.ac.uk
S Huang, Y Zhu, Y Pan, S Wu - Journal of Zhejiang University-SCIENCE A, 2004 - Springer
Arbutin was synthesized from glucose by two-step reaction below: (a) 2,3,4,6-tetra-O-acetyl-α-D-glucosyl chloride or bromide was prepared by glucose and acetyl halide (chloride or …
SN ByChen, DC Lankin, LR Chadwick, BU Jaki… - 2010 - qreference.qnmr.com
The use of chromatog. assays to assess the residual complexity of materials that are purified from natural sources by chromatog. means is, in a sense, a case of the fox watching the …
Number of citations: 2 qreference.qnmr.com

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